molecular formula C16H23NO3 B4106194 1-[2-(4-methoxyphenoxy)propanoyl]azepane

1-[2-(4-methoxyphenoxy)propanoyl]azepane

Cat. No. B4106194
M. Wt: 277.36 g/mol
InChI Key: YHEUSAUIPMTOFW-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)propanoyl]azepane, also known as MPDPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)propanoyl]azepane has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and drug discovery. It has been found to exhibit neuroprotective, antidepressant, and anti-inflammatory effects. Additionally, 1-[2-(4-methoxyphenoxy)propanoyl]azepane has been shown to modulate the activity of certain neurotransmitters, including dopamine, norepinephrine, and serotonin.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-methoxyphenoxy)propanoyl]azepane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-[2-(4-methoxyphenoxy)propanoyl]azepane has been shown to interact with the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. It also modulates the activity of the monoamine oxidase enzyme, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)propanoyl]azepane has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the reduction of inflammation. It has also been shown to improve cognitive function, reduce anxiety, and enhance mood.

Advantages and Limitations for Lab Experiments

1-[2-(4-methoxyphenoxy)propanoyl]azepane has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, it also has certain limitations, including its low solubility and stability in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-[2-(4-methoxyphenoxy)propanoyl]azepane, including the development of new synthetic methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[2-(4-methoxyphenoxy)propanoyl]azepane in humans.
Conclusion:
In conclusion, 1-[2-(4-methoxyphenoxy)propanoyl]azepane is a promising chemical compound that has potential therapeutic applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(4-methoxyphenoxy)propanoyl]azepane and its applications in medicine.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-methoxyphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13(16(18)17-11-5-3-4-6-12-17)20-15-9-7-14(19-2)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEUSAUIPMTOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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